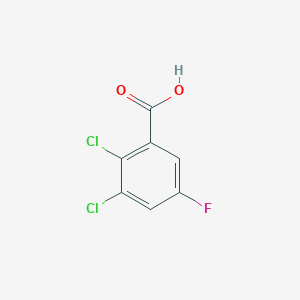

2,3-Dichloro-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct synthesis process available for 2,3-Dichloro-5-fluorobenzoic acid, related compounds have been synthesized through various methods. For instance, 2-fluorobenzoic acids have been synthesized by nucleophilic fluorination of 1-arylbenziodoxolones . Another compound, 2,4-dichloro-3,5-difluorobenzoic acid, was synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination .Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Heterocyclic Compound Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been utilized as a versatile building block in the synthesis of various heterocyclic scaffolds. This approach enables the creation of diverse libraries of compounds, including benzimidazoles and quinoxalinones, which are critical in drug discovery (Křupková et al., 2013).

Organic Chemistry : Studies on the reactions of organolithium reagents with unprotected halobenzoic acids, including fluorobenzoic acids, have provided insights into the selectivities of these reactions, which are foundational in organic synthesis (Gohier et al., 2003).

Environmental and Biological Applications

Biodegradation Studies : Fluorobenzoic acids, including those with structural similarities to 2,3-Dichloro-5-fluorobenzoic acid, have been studied for their biodegradability. A specific bacterium, Sphingomonas sp., has been identified to use 3-fluorobenzoate, a structurally similar compound, as a carbon source, highlighting pathways for environmental bioremediation (Boersma et al., 2004).

Analytical Chemistry

Spectrofluorometric Probes : In analytical applications, fluorobenzoic acid derivatives have been employed as probes. For example, resorcinol has been used as a highly sensitive and stable spectrofluorometric probe for the assay of hypochlorous acid scavenging activity in biological samples, showcasing the role of fluorinated compounds in enhancing analytical methodologies (Özyürek et al., 2012).

Agricultural Chemistry

Pesticide Development : The modification of molecules to include fluorinated groups, akin to this compound, has been explored for the development of novel pesticides. For instance, oxadiazole derivatives containing the 2,4-dichloro-5-fluorophenyl group have shown promising antibacterial and antifungal activities, suggesting their potential as agrochemical agents (Karthikeyan et al., 2008).

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

It’s known that halogenated benzoic acids can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Benzoic acid derivatives are often involved in various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

It’s known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is 1.44 (iLOGP) and 2.8 (XLOGP3), indicating its potential to cross biological membranes . The water solubility of the compound is relatively low, which could impact its bioavailability .

Result of Action

The compound’s interactions with its targets could potentially lead to changes in cellular functions, depending on the specific targets and the nature of the interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-5-fluorobenzoic acid. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and presence of other chemicals can influence the compound’s stability and reactivity .

Propriétés

IUPAC Name |

2,3-dichloro-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWTYJRNTBVPLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)